molecular formula C13H18N2O3 B3032132 Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate CAS No. 1131595-00-0

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate

Cat. No. B3032132
CAS RN: 1131595-00-0
M. Wt: 250.29
InChI Key: DUSWOUMCIHZHBH-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is an organic compound . It is often used as a laboratory chemical and in the manufacture of chemical compounds . It is also used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands .


Synthesis Analysis

The synthesis of Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate involves several steps . The process starts with 4.14 grams (12.9 mmol) of piperazine-1-carboxylate-4-carboxylic acid benzyl ester dissolved in 30 ml of dichloromethane. The mixture is cooled to 0°C, and 10 ml of trifluoroacetic acid is added. The mixture is stirred at room temperature until the starting material disappears. After concentration under reduced pressure, 1N sodium hydroxide is added for neutralization. The product is extracted twice with dichloromethane, dried over magnesium sulfate, and the solvent is removed by rotation to obtain the product benzyl-1-piperazine carboxylate .


Molecular Structure Analysis

The molecular formula of Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is C13H18N2O3 . Its InChI code is 1S/C13H18N2O3.ClH/c16-9-12-8-14-6-7-15 (12)13 (17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H .


Chemical Reactions Analysis

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate can be used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . It can also be used for the synthesis of a 11-C labelled ligands for imaging vesicular acetylcholine transporter .


Physical And Chemical Properties Analysis

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate has a molecular weight of 250.2900 g/mol . It has a boiling point of 158-161 °C at 1.4 mm Hg .

Scientific Research Applications

Safety and Hazards

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mechanism of Action

Target of Action

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is primarily used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor function.

Mode of Action

The compound interacts with its targets through a process of nucleophilic substitution . This involves the replacement of a leaving group (in this case, the hydroxymethyl group) by a nucleophile (the receptor ligand). The reaction can occur via an SN1 or SN2 pathway, depending on the nature of the benzylic halide .

Biochemical Pathways

The compound’s interaction with serotonin 5-HT6 and dopamine D2 receptors affects several biochemical pathways. For instance, activation of the 5-HT6 receptor can lead to increased cyclic AMP production, while D2 receptor activation inhibits adenylyl cyclase, reducing cyclic AMP levels . These changes can have downstream effects on neuronal excitability and neurotransmitter release.

Result of Action

The molecular and cellular effects of Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate’s action depend on the specific receptor it targets. For example, if it acts as a ligand for the 5-HT6 receptor, it could potentially influence mood and anxiety levels. If it targets the D2 receptor, it could affect reward and motor control systems .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is typically around 4°C , suggesting that it may be sensitive to heat. Additionally, its interaction with other substances in the body could potentially affect its activity and effectiveness.

properties

IUPAC Name

benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWOUMCIHZHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662620
Record name Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate

CAS RN

1131595-00-0
Record name Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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